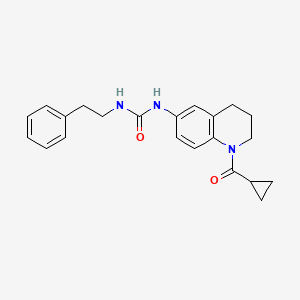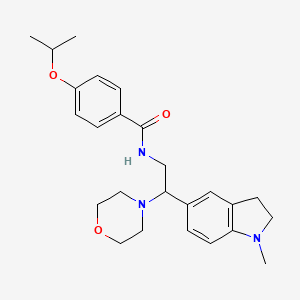![molecular formula C16H12N6OS2 B2988452 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 852372-77-1](/img/structure/B2988452.png)
2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide” is a complex organic molecule that contains several heterocyclic rings, including a triazole, a pyridazine, and a thiazole . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole, pyridazine, and thiazole rings, along with the phenyl group and the acetamide moiety . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the various heterocyclic rings and the functional groups present . For example, the triazole ring is known to participate in various reactions, including cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the various heterocyclic rings could influence its solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Insecticidal Assessment
Research has demonstrated the synthesis of novel heterocycles incorporating thiadiazole moieties, such as the target compound, with potential applications in agriculture as insecticidal agents. For instance, a study focused on creating innovative heterocycles to combat the cotton leafworm, Spodoptera littoralis, showing promise for agricultural pest management (Fadda et al., 2017).
Antiviral Activity
Another area of application is in the development of antiviral agents. Compounds derived from the target chemical structure have been evaluated for their efficacy against viruses such as the hepatitis A virus (HAV), indicating potential uses in designing new antiviral drugs (Shamroukh & Ali, 2008).
Biochemical Impacts and Insecticidal Agents
Further studies have investigated the biochemical impacts of new bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds, incorporating aspects of the target chemical structure, exhibit significant toxic effects, suggesting their utility in developing new pest control strategies (Soliman et al., 2020).
Antimicrobial Activity
Additionally, the synthesis of novel sulphonamide derivatives has been explored, with some compounds displaying antimicrobial activity. This research underscores the potential of such derivatives, including those related to the target compound, in combating microbial infections (Fahim & Ismael, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS2/c23-13(18-16-17-8-9-24-16)10-25-14-7-6-12-19-20-15(22(12)21-14)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMYJFHDJGNPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2988372.png)
![(4-Benzhydrylpiperazino)[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]methanone](/img/structure/B2988375.png)


![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2988378.png)

![(3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2988381.png)
![1'-(2-Chloropropanoyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-3'-carbonitrile](/img/structure/B2988382.png)
![N-[[4-[4-(Oxolan-3-yloxy)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2988385.png)

![Tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2988387.png)

![Ethyl 2-[2-(furan-2-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2988390.png)
![2-((4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2988392.png)